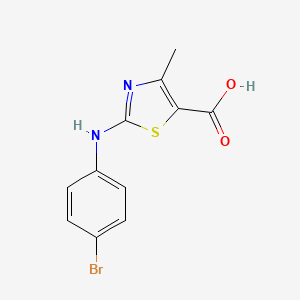

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromoaniline is a compound where an aniline molecule is substituted with a bromine atom on the para position . It’s used as a building block in the preparation of other compounds . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring.

Synthesis Analysis

The synthesis of 4-Bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order .Molecular Structure Analysis

The molecular formula of 4-Bromoaniline is C6H6BrN . It has an average mass of 172.023 Da and a Monoisotopic mass of 170.968353 Da .Chemical Reactions Analysis

The synthesis of 4-Bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order .Physical And Chemical Properties Analysis

4-Bromoaniline has a density of 1.5 g/cm3 and a melting point of 60 to 64 °C . Its solubility in water is poor .科学研究应用

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), including structures similar to 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid, are valuable in mimicking the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs has been developed through cross-Claisen condensations, demonstrating the potential of these compounds in protein structure design and research (Mathieu et al., 2015).

Electronic Structure and Spectral Features Study

The study of 4-methylthiadiazole-5-carboxylic acid through density functional theory (DFT) offers insights into the electronic, structural, and spectroscopic properties of thiazole derivatives. This research, involving vibrational analysis and NBO analysis, provides a foundational understanding of the hydrogen bond strength and charge transfer, potentially applicable to similar compounds such as 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid (Singh et al., 2019).

Organic Ionic Liquids (OILs) and Benzoin Condensation

Thiazole derivatives, through modifications like alkylation and anion exchange, have been shown to produce ionic liquids that promote the benzoin condensation of benzaldehyde. This application highlights the versatility of thiazole compounds in synthetic chemistry and catalysis (Davis & Forrester, 1999).

Antihypertensive α-Blocking Agents

Thiazole compounds, such as methyl 2-(thiazol-2-ylcarbamoyl)acetate, have been investigated for their potential as antihypertensive α-blocking agents. This research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases demonstrates the medicinal chemistry applications of thiazole derivatives (Abdel-Wahab et al., 2008).

Biomass-Derived Fluorescent Materials

The preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions showcases an innovative application of thiazole derivatives. This research not only demonstrates the synthesis of photoluminescent compounds but also contributes to sustainable chemistry practices (Tanaka et al., 2015).

安全和危害

属性

IUPAC Name |

2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUGJXNXMIEUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (E)-4-[7a-(benzamidomethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2766509.png)

![Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766510.png)

![1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2766511.png)

![2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid](/img/structure/B2766515.png)

![2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide](/img/structure/B2766520.png)

![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)

![[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2766526.png)